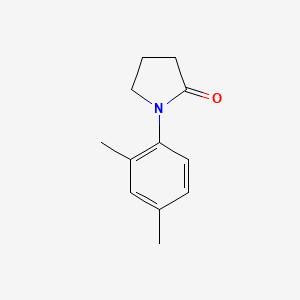

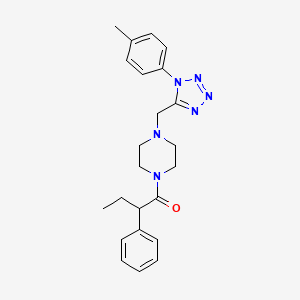

![molecular formula C15H14N4O4S2 B2957814 2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide CAS No. 893359-86-9](/img/structure/B2957814.png)

2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of thieno[3,2-d]pyrimidine, which is a type of heterocyclic compound . These types of compounds often exhibit various biological activities .

Synthesis Analysis

While specific synthesis information for this compound was not found, similar compounds have been synthesized from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid .Molecular Structure Analysis

The compound contains a thieno[3,2-d]pyrimidine core, which is a bicyclic structure containing a thiophene ring fused with a pyrimidine ring .Applications De Recherche Scientifique

Potent Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

The compound has been identified as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), pivotal enzymes in the folate pathway, critical for DNA synthesis and repair. The 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold demonstrates high efficacy in inhibiting both human TS and DHFR, indicating its potential as a therapeutic agent in cancer treatment by disrupting folate metabolism in cancer cells (Gangjee et al., 2008).

Structural and Molecular Interactions

The crystal structures of related compounds showcase folded conformations about the methylene C atom of the thioacetamide bridge, highlighting the structural dynamics that facilitate their interaction with biological targets. Such insights are crucial for understanding the mechanism of action at a molecular level and for the design of more effective derivatives (Subasri et al., 2016).

Antitumor Activities

Derivatives of the thieno[3,2-d]pyrimidine series have exhibited significant antitumor activities, demonstrating potency comparable to established chemotherapeutic agents. This underscores the potential of these compounds in oncology, particularly for targeting tumors resistant to traditional therapies (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Certain synthesized derivatives have shown antimicrobial activity, suggesting the utility of these compounds beyond cancer therapy. Their effectiveness against various microbial strains points to their potential in addressing antibiotic resistance (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Quantum Chemical Insight and Drug Likeness

Quantum chemical analysis of related molecules has provided insights into their molecular structure, hydrogen-bonded interactions, and spectroscopic characteristics, offering a foundation for predicting drug likeness and pharmacokinetic properties. Such studies are instrumental in the early stages of drug development, particularly for antiviral applications (Mary et al., 2020).

Orientations Futures

The future research directions for this compound could include further exploration of its potential biological activities, such as its antimicrobial properties . Additionally, more research could be done to fully understand its mechanism of action and to explore potential applications in medicine or other fields.

Propriétés

IUPAC Name |

2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S2/c1-18-14(21)13-11(6-7-24-13)17-15(18)25-8-12(20)16-9-2-4-10(5-3-9)19(22)23/h2-5H,6-8H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYQYOSGXAUKKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2957732.png)

![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2957736.png)

![4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2957737.png)

![cyclohexyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2957741.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2957743.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2957746.png)

![4-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2957751.png)